molecular formula C12H16Ti B14854321 Bis-(cyclopentadienyl)-dimethyltitanium(IV)

Bis-(cyclopentadienyl)-dimethyltitanium(IV)

Cat. No.: B14854321
M. Wt: 208.12 g/mol
InChI Key: FTSFXIWRKQLYJQ-UHFFFAOYSA-N
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Description

Bis-(cyclopentadienyl)-dimethyltitanium(IV) is an organometallic compound that belongs to the class of metallocenes. It consists of a titanium atom sandwiched between two cyclopentadienyl rings and bonded to two methyl groups. This compound is known for its stability and unique chemical properties, making it a valuable reagent in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis-(cyclopentadienyl)-dimethyltitanium(IV) typically involves the reaction of titanium tetrachloride with cyclopentadienyl magnesium bromide, followed by the addition of methyl lithium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The overall reaction can be summarized as follows:

TiCl4+2CpMgBrCp2TiCl2+2MgBr2\text{TiCl}_4 + 2 \text{CpMgBr} \rightarrow \text{Cp}_2\text{TiCl}_2 + 2 \text{MgBr}_2 TiCl4​+2CpMgBr→Cp2​TiCl2​+2MgBr2​

Cp2TiCl2+2MeLiCp2TiMe2+2LiCl\text{Cp}_2\text{TiCl}_2 + 2 \text{MeLi} \rightarrow \text{Cp}_2\text{TiMe}_2 + 2 \text{LiCl} Cp2​TiCl2​+2MeLi→Cp2​TiMe2​+2LiCl

Industrial Production Methods

In industrial settings, the production of bis-(cyclopentadienyl)-dimethyltitanium(IV) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is typically purified by recrystallization or sublimation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Bis-(cyclopentadienyl)-dimethyltitanium(IV) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form titanium(IV) oxide and other oxidation products.

    Reduction: It can be reduced to lower oxidation states of titanium, such as titanium(III) complexes.

    Substitution: The methyl groups can be substituted with other ligands, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents like chlorine or bromine can be used to substitute the methyl groups.

Major Products Formed

    Oxidation: Titanium(IV) oxide and other titanium oxides.

    Reduction: Titanium(III) complexes and other reduced titanium species.

    Substitution: Various substituted titanium complexes depending on the substituent used.

Comparison with Similar Compounds

Bis-(cyclopentadienyl)-dimethyltitanium(IV) can be compared with other similar compounds, such as:

The uniqueness of bis-(cyclopentadienyl)-dimethyltitanium(IV) lies in its specific reactivity and stability, making it a versatile reagent in various chemical and industrial applications.

Properties

Molecular Formula

C12H16Ti

Molecular Weight

208.12 g/mol

IUPAC Name

carbanide;cyclopenta-1,3-diene;titanium(4+)

InChI

InChI=1S/2C5H5.2CH3.Ti/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H3;/q4*-1;+4

InChI Key

FTSFXIWRKQLYJQ-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Ti+4]

Origin of Product

United States

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